3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Description
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.2ClH/c8-6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFUAYBGAJPVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves bromination of the parent heterocyclic compound 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . The bromination introduces a bromine atom at the 3-position of the pyrrolo[3,4-b]pyridine ring system.
Brominating Agents : Commonly used brominating reagents include elemental bromine (Br2) or N-bromosuccinimide (NBS). NBS is often preferred due to its milder and more controlled reactivity.
Solvents : Typical solvents employed are dichloromethane (DCM) or acetonitrile (MeCN), which dissolve both the substrate and brominating agent effectively and allow for controlled reaction kinetics.
Temperature : The bromination is carried out at room temperature or slightly elevated temperatures (e.g., 25–40 °C) to ensure complete and selective bromination without overreaction or decomposition.
Reaction Monitoring : Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion.
Industrial Production Methods
For scalable and reproducible synthesis, continuous flow reactors are increasingly used in industrial settings. These reactors offer:
- Precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry.
- Improved safety when handling bromine or other hazardous reagents.
- Enhanced yield and purity by minimizing side reactions and allowing rapid quenching of the reaction mixture.
Automation in continuous flow systems facilitates consistent batch-to-batch quality and efficient production of this compound.
Purification and Characterization
Purification : After bromination, the crude product is typically purified by silica gel column chromatography using solvent mixtures such as dichloromethane/ethyl acetate (90:10) to achieve high purity (>95%).
Spectroscopic Confirmation : Structural confirmation is performed using proton nuclear magnetic resonance (^1H NMR) and carbon-13 NMR (^13C NMR) spectroscopy. Key spectral features include aromatic proton signals in the δ 7.1–8.8 ppm range and characteristic signals for the pyrrolo ring system.
Additional Analysis : X-ray crystallography may be employed for stereochemical verification, especially in structurally related pyrrolo-pyridine derivatives.
Preparation of Stock Solutions and Formulations
For research and in vivo applications, the compound is often prepared as a hydrochloride salt for enhanced solubility and stability.
| Parameter | Details |
|---|---|
| Molecular Formula | C7H8BrClN2 |
| Molecular Weight | 235.51 g/mol |
| Solubility | Soluble in DMSO, PEG300, Tween 80, corn oil; solubility enhanced by mild heating and sonication |
| Storage Conditions | Store at room temperature; stock solutions stable for 6 months at -80°C, 1 month at -20°C |
| Stock Solution Preparation | Concentrations typically prepared: 1 mM, 5 mM, 10 mM in DMSO |
Stock Solution Preparation Table
| Amount of Compound | Volume of DMSO for 1 mM (mL) | Volume of DMSO for 5 mM (mL) | Volume of DMSO for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 4.2461 | 0.8492 | 0.4246 |
| 5 mg | 21.2305 | 4.2461 | 2.1231 |
| 10 mg | 42.461 | 8.4922 | 4.2461 |
Note: Solutions must be clear before proceeding to next solvent addition. Use vortexing, ultrasound, or mild heating (37°C) to aid dissolution.
Reaction Types and Further Transformations
The brominated compound serves as a versatile intermediate in organic synthesis:
Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, enabling the synthesis of diverse pyrrolopyridine derivatives.
Oxidation : Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions can convert the compound into related pyridine derivatives.
Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride can remove the bromine substituent, regenerating the parent 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
These transformations expand the utility of the brominated compound in medicinal chemistry and material science.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Br2 or NBS; DCM or MeCN solvent; RT or 25–40 °C | Controlled bromination at 3-position |
| Purification | Silica gel chromatography; DCM/ethyl acetate (90:10) | Achieves >95% purity |
| Industrial Scale Production | Continuous flow reactors; automated control | Ensures reproducibility and safety |
| Stock Solution Preparation | DMSO solvent; mild heating and sonication | Concentrations: 1–10 mM; store at -80°C |
| Further Functionalization | Nucleophilic substitution, oxidation, reduction | Enables synthesis of diverse derivatives |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolopyridine derivatives.
Oxidation Reactions: Formation of pyridine derivatives.
Reduction Reactions: Formation of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, derivatives have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that these compounds target specific pathways involved in cell proliferation and apoptosis .
Neuropharmacology : The compound has been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that similar pyrrolopyridines can enhance cognitive function in animal models .
Synthetic Applications
Building Block for Synthesis : 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine serves as an important intermediate in the synthesis of various bioactive molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities with potential biological activity .
Material Science
Polymer Chemistry : The compound has been explored as a monomer in the development of novel polymers with specific electronic or optical properties. Its unique structure contributes to the formation of materials with enhanced conductivity and stability under various environmental conditions .
Table 1: Comparative Analysis of Biological Activities
Table 2: Synthesis Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2-Aminoacetophenone + Bromine | Reflux in Acetic Acid | 3-Bromo-2-acetylaminobenzene |
| 2 | Intermediate + Ammonium Acetate | Heating | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
| 3 | Final Compound + HCl | Crystallization | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry reported on the synthesis of various derivatives of pyrrolopyridines and their evaluation against breast cancer cells. The results indicated that modifications at the bromine position significantly enhanced anticancer activity .
- Neuroprotective Effects : In a neuropharmacological study published in Neuroscience Letters, researchers found that the administration of pyrrolopyridine derivatives improved memory retention in rodent models subjected to cognitive impairment .
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyrrolopyridine core can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Bromine vs. Halogen Substitutions :
- The 3-bromo derivative exhibits higher reactivity in cross-coupling reactions compared to its 3-fluoro and 3-chloro analogs due to bromine’s superior leaving-group ability .
Physicochemical Properties
Research Findings and Data Tables
Table 1: Commercial Availability and Pricing (Selected Compounds)
Table 2: Key Spectral Data (Hypothetical)
| Compound | UV-Vis λmax (nm) | ¹H NMR (δ, ppm) |
|---|---|---|
| 3-Bromo dihydrochloride | 265 | 3.2 (m, 2H), 4.5 (s, 1H) |
| 3-Fluoro hydrochloride | 260 | 3.1 (m, 2H), 4.4 (s, 1H) |
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrrole fused to a pyridine ring, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₇H₈BrCl₂N₂
- Molecular Weight : 199.05 g/mol
- CAS Number : 1956382-38-9
- Physical Form : White to yellow solid
- Storage Conditions : Keep in a dark place at 2-8°C
Biological Activity Overview
The biological activities of compounds similar to 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been extensively studied. Key areas of interest include:
-
Antimicrobial Activity
- Compounds within the pyrrolo[3,4-b]pyridine class have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, certain derivatives have shown MIC values less than 0.15 µM against Mtb, indicating strong inhibitory potential .
-
Anticancer Activity
- Research indicates that derivatives of pyrrolo[3,4-b]pyridine can exhibit cytotoxic effects against cancer cell lines. For example, compounds have been tested against ovarian and breast cancer cells with varying degrees of success . The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance anticancer efficacy.
- Neuroprotective Effects
Case Studies
- Antimycobacterial Evaluation
- Antitumor Activity Assessment
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its molecular structure:
Q & A
Q. What are the standard synthetic routes for 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, and how is purity ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using intermediates like 5-bromo-pyrrolo-pyridine derivatives and aryl boronic acids. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with substituted phenylboronic acids in the presence of K₂CO₃ as a base. Purification is achieved using silica gel column chromatography with solvent mixtures like dichloromethane/ethyl acetate (90:10), yielding products with >95% purity confirmed by ¹H/¹³C NMR spectroscopy .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Structural confirmation relies on ¹H NMR (300–400 MHz) and ¹³C NMR spectroscopy. Key peaks include aromatic protons (δ 8.8–7.1 ppm), NH protons (broad singlets at δ 13.3–13.5 ppm), and substituent-specific signals (e.g., methoxy groups at δ 3.8 ppm). X-ray crystallography, as applied to structurally similar pyrrolo-pyridine derivatives, can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning algorithms analyze experimental data to identify optimal conditions (e.g., solvent ratios, temperature). The ICReDD framework integrates computational and experimental data to reduce trial-and-error approaches, improving yield and selectivity .
Q. What strategies address substituent-induced yield variations in cross-coupling reactions?
Design of Experiments (DoE) methodologies systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors. For example, electron-withdrawing substituents on boronic acids (e.g., -CF₃) may require adjusted reaction times or higher temperatures to mitigate steric hindrance. Statistical analysis of yield data (e.g., ANOVA) isolates significant variables .
Q. How can membrane separation technologies enhance purification?
Nanofiltration or reverse osmosis membranes selectively separate byproducts based on molecular weight and polarity. This is particularly useful for isolating hydrophilic impurities from hydrophobic pyrrolo-pyridine products. Process simulations (e.g., Aspen Plus) model solvent recovery and membrane efficiency to minimize waste .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported reaction yields?
Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variability). Reproducibility checks under controlled conditions (inert atmosphere, standardized reagents) are critical. Cross-referencing NMR data with published spectra (e.g., δ 8.93 ppm for pyrrolo-pyridine protons) validates compound identity, ruling out side products .
Q. What interdisciplinary approaches improve scalability of this compound’s synthesis?
Combining microreactor technology (for precise temperature control) with continuous-flow crystallization enhances scalability. Reaction engineering principles (e.g., residence time distribution analysis) ensure consistent mixing and heat transfer, critical for transitioning from milligram to kilogram-scale production .
Methodological Innovations
Q. How do hybrid experimental-computational workflows accelerate derivative discovery?
Virtual screening identifies candidate substituents (e.g., meta-tolyl vs. para-methoxyphenyl) with desired electronic properties. Automated high-throughput experimentation (HTE) validates predictions, generating SAR datasets. Feedback loops refine computational models using experimental yield and selectivity data .
Q. What advanced characterization techniques resolve dynamic molecular behavior?
Time-resolved FT-IR spectroscopy tracks intermediate formation during reactions. Solid-state NMR and powder X-ray diffraction (PXRD) analyze crystallinity and polymorph transitions, which impact solubility and bioavailability in downstream applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
